molecular formula C12H12F5NO B4861830 N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide

N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide

Cat. No.: B4861830
M. Wt: 281.22 g/mol
InChI Key: XREOKRVOJWYEGN-UHFFFAOYSA-N
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Description

N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide: is a synthetic organic compound primarily utilized in chemical research. It is known for its unique structure, which includes a tert-butyl group, a pentafluorobenzene ring, and a methylbenzamide moiety. This compound is often used as a model substrate for studying directed ortho-metalation (DoM) reactions.

Properties

IUPAC Name

N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F5NO/c1-12(2,3)18(4)11(19)5-6(13)8(15)10(17)9(16)7(5)14/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREOKRVOJWYEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)C(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide typically involves the reaction of pentafluorobenzoyl chloride with tert-butylamine and methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The pentafluorobenzene ring can undergo nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of substituted pentafluorobenzene derivatives.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide is extensively used in scientific research, including:

    Chemistry: As a model substrate for studying directed ortho-metalation (DoM) reactions.

    Biology: Investigating the interactions of fluorinated compounds with biological systems.

    Medicine: Exploring potential pharmaceutical applications due to its unique structural properties.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The pentafluorobenzene ring enhances the compound’s reactivity, making it a valuable tool for studying various chemical reactions. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

    N-tert-butylacrylamide: Similar in structure but lacks the pentafluorobenzene ring.

    N-tert-butyl-2,3,4,5,6-pentafluoroaniline: Contains the pentafluorobenzene ring but differs in the amine group.

Uniqueness: N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide is unique due to its combination of a pentafluorobenzene ring, tert-butyl group, and methylbenzamide moiety. This unique structure makes it highly reactive and suitable for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide
Reactant of Route 2
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N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide

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